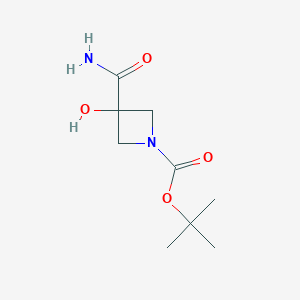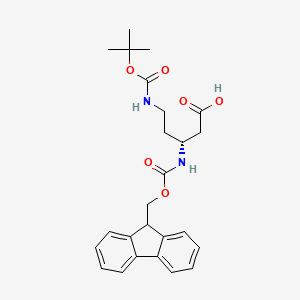
(R)-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps. The starting material is usually 3,5-diaminopentanoic acid. The first step involves the protection of the delta-amino group with the Boc group. This is achieved by reacting 3,5-diaminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
The next step involves the protection of the beta-amino group with the Fmoc group. This is done by reacting the Boc-protected intermediate with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium bicarbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protective groups under specific conditions.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine in DMF. The Boc group is removed using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Coupling: Peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.
Aplicaciones Científicas De Investigación
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The mechanism of action of ®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for selective reactions at specific amino groups, facilitating the formation of peptide bonds. The compound does not have a direct biological target but is used to create peptides that can interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-Beta-Fmoc-N-delta-Boc-lysine
- ®-N-Beta-Fmoc-N-delta-Boc-ornithine
- ®-N-Beta-Fmoc-N-delta-Boc-arginine
Uniqueness
®-N-Beta-Fmoc-N-delta-Boc-3,5-diaminopentanoic acid is unique due to its specific structure, which includes two amino groups protected by different protective groups. This allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. Its structure also provides flexibility in designing peptides with specific properties and functions.
Propiedades
Fórmula molecular |
C25H30N2O6 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m1/s1 |
Clave InChI |
QBKSRKYSUKNAMY-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


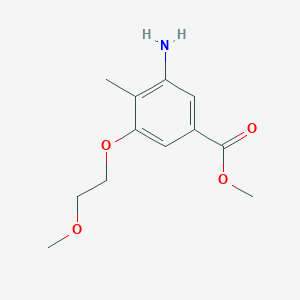
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
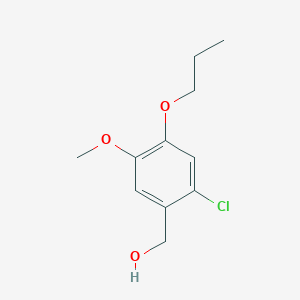
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
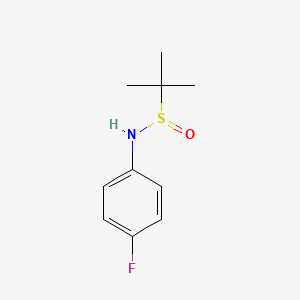
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

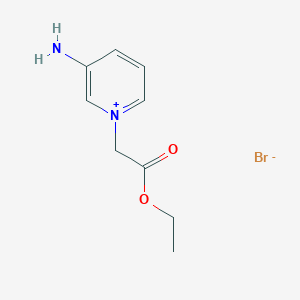
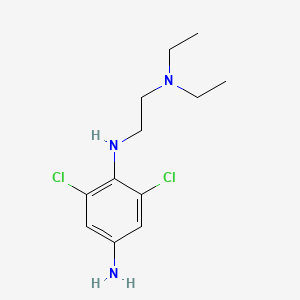
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
